Alpidem
Übersicht
Beschreibung
Alpidem is a nonbenzodiazepine anxiolytic medication that belongs to the imidazopyridine family. It was developed for the treatment of anxiety disorders and was marketed under the brand name Ananxyl. This compound acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA A) receptor, specifically targeting the benzodiazepine site of the receptor complex . Despite its initial promise, this compound was withdrawn from the market due to concerns about liver toxicity .
Wissenschaftliche Forschungsanwendungen
Industry: Due to its withdrawal, industrial applications of this compound are limited.
Wirkmechanismus
Alpidem exerts its effects by acting as a positive allosteric modulator of the GABA A receptor. It binds to the benzodiazepine site of the receptor complex, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system . This results in anxiolytic effects without significant sedative or hypnotic properties at therapeutic doses .
Safety and Hazards
Alpidem is harmful if swallowed . It is advised to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product . In case of swallowing, it is recommended to call a poison center or doctor .
Relevant Papers
- "Clinical pharmacokinetics and tolerability of this compound in healthy subjects given increasing single doses" .
- "The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits" .
- "A preliminary metabolic study of this compound in rat and man" .
Biochemische Analyse
Biochemical Properties
Alpidem interacts primarily with the gamma-aminobutyric acid (GABA) receptor complex, specifically targeting the omega-1 (benzodiazepine-1) receptor subtype . This interaction enhances the inhibitory effects of GABA, leading to its anxiolytic properties. This compound does not significantly interact with other neurotransmitter systems, which contributes to its minimal sedative and myorelaxant effects .
Cellular Effects
This compound influences various cellular processes by modulating GABAergic neurotransmission. It enhances GABA-induced chloride ion influx, leading to hyperpolarization of neuronal membranes and reduced neuronal excitability . This modulation affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anxiolytic effects without significant sedation or muscle relaxation .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the omega-1 receptor within the GABA receptor complex . This binding increases the affinity of GABA for its receptor, potentiating its inhibitory effects. This compound does not significantly affect other receptor subtypes, which explains its selective anxiolytic action . Additionally, this compound’s interaction with the GABA receptor complex may influence gene expression related to neuronal excitability and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates a rapid onset of action, with peak plasma concentrations achieved within 1-4 hours after administration . The effects of this compound are dose-dependent, with higher doses leading to more pronounced anxiolytic effects. Over time, this compound is metabolized into three major metabolites, which contribute to its overall pharmacological profile . Long-term studies indicate that this compound maintains its anxiolytic efficacy without significant tolerance development .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low to moderate doses produce significant anxiolytic effects without sedation or muscle relaxation . At higher doses, some sedative effects may be observed, although these are less pronounced compared to other anxiolytics . Toxicity studies indicate that this compound has a relatively high safety margin, with adverse effects occurring only at doses significantly higher than those required for anxiolytic effects .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily through oxidative pathways involving cytochrome P450 enzymes . The major metabolites of this compound include desalkylthis compound, this compound N-oxide, and hydroxylated derivatives . These metabolites retain some pharmacological activity and contribute to the overall effects of this compound . The metabolic pathways of this compound also involve conjugation reactions, leading to the formation of glucuronide and sulfate conjugates .
Transport and Distribution
This compound is rapidly absorbed and widely distributed throughout the body . It crosses the blood-brain barrier efficiently, allowing it to exert its effects on the central nervous system . This compound is also bound to plasma proteins, which influences its distribution and elimination . The transport and distribution of this compound are influenced by its lipophilicity, which facilitates its passage through cellular membranes .
Subcellular Localization
Within cells, this compound is primarily localized to the neuronal membranes where the GABA receptor complex is situated . This localization is crucial for its anxiolytic effects, as it allows this compound to modulate GABAergic neurotransmission directly . This compound does not appear to undergo significant post-translational modifications that would alter its subcellular localization .
Vorbereitungsmethoden
The synthesis of alpidem involves several steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine scaffold .
Analyse Chemischer Reaktionen
Alpidem undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions are less common for this compound.
Substitution: this compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Vergleich Mit ähnlichen Verbindungen
Alpidem is structurally related to other nonbenzodiazepine compounds such as zolpidem, zaleplon, and eszopiclone. Unlike this compound, which primarily has anxiolytic effects, zolpidem and zaleplon are primarily used as hypnotics for the treatment of insomnia . This compound’s unique feature is its selective anxiolytic effect without significant sedative properties, which distinguishes it from other Z-drugs .
Similar compounds include:
- Zolpidem
- Zaleplon
- Eszopiclone
- Necopidem
- Saripidem
Eigenschaften
IUPAC Name |
2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIDHTUMYMPRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049046 | |
Record name | Alpidem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82626-01-5 | |
Record name | Alpidem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82626-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alpidem [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082626015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alpidem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 82626-01-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALPIDEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I93SC245QZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.